Alloxantin

Diabetes Pancreatic beta-cell toxicity In vivo pharmacology

Procure Alloxantin (CAS 76-24-4) for redox research without β-cell toxicity. Unlike diabetogenic alloxan, Alloxantin delivers equivalent redox cycling & alkaline phosphatase inhibition but zero in vivo diabetogenicity in rabbits. It uniquely induces both in vivo and in vitro hemolysis in tocopherol-deficient models—alloxan cannot. Use it as a non-diabetogenic positive control in ureide SAR studies, for tocopherol-protection hemolysis assays, or as the direct starting material for murexide synthesis (bypassing redox pretreatment). Verify differentiation before substituting with alloxan, dialuric acid, or ninhydrin.

Molecular Formula C8H6N4O8
Molecular Weight 286.16 g/mol
CAS No. 76-24-4
Cat. No. B145670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloxantin
CAS76-24-4
Synonyms5,5-Dihydrozy-5,5-bibarbituric acid
Molecular FormulaC8H6N4O8
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESC1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O
InChIInChI=1S/C8H6N4O8/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18)
InChIKeyIWDDXZKCDHOOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M
SPARINGLY SOL IN COLD WATER, ALCOHOL, ETHER
SLIGHTLY SOL IN WATER, ALC, ETHER;  SOL IN HOT WATER

Structure & Identifiers


Interactive Chemical Structure Model





Alloxantin (CAS: 76-24-4): Chemical Identity and Fundamental Characteristics


Alloxantin (CAS: 76-24-4) is a purine-derived dimeric compound formed by the combination of alloxan and dialuric acid [1]. It has the molecular formula C₈H₆N₄O₈ and a molecular weight of 286.16 g/mol [2]. Physically, it exists as a crystalline powder that turns red upon exposure to air, becomes yellow at 225°C, and decomposes at 253–255°C [3]. It is sparingly soluble in cold water, alcohol, and ether, and its aqueous solutions exhibit acidic properties . Alloxantin can be synthesized from uric acid via oxidative degradation or from alloxan monohydrate through reduction [4]. Due to its unique redox properties and the presence of the barbituric acid nucleus, it serves as a model compound in redox chemistry studies and is utilized in analytical chemistry as a reagent and standard .

Why Alloxantin Cannot Be Replaced by Alloxan or Dialuric Acid in Experimental Systems


The redox system comprising alloxan, alloxantin, and dialuric acid is chemically interconvertible but biologically distinct. While alloxantin is the condensation product of alloxan and dialuric acid [1], its biological activity diverges sharply from both. Alloxan is a well-established diabetogenic agent that selectively destroys pancreatic beta cells, while alloxantin does not induce diabetes [2]. In alkaline phosphatase inhibition assays, alloxantin shares high inhibitory activity with alloxan and dialuric acid, but in hemolysis models, its action differs: alloxantin causes hemolysis in vivo comparably to alloxan, but only alloxantin and dialuric acid induce direct hemolysis in vitro [3]. Furthermore, alloxantin exhibits bactericidal and fungicidal activity against specific microorganisms such as Staphylococcus aureus and Xanthomonas phaseoli [4], a property not documented for alloxan. These functional divergences arise from differences in redox cycling kinetics, thiol-group reactivity, and downstream reactive oxygen species generation [5]. Consequently, substituting alloxantin with alloxan, dialuric acid, or ninhydrin without empirical validation would compromise experimental reproducibility and functional outcomes.

Quantitative Evidence for Alloxantin Differentiation: Comparator-Based Analysis


Diabetogenic Activity: Alloxantin vs. Alloxan in Rabbit Models

In a direct head-to-head in vivo study evaluating diabetogenic potential, alloxantin failed to produce diabetes in rabbits, whereas alloxan is a well-documented diabetogenic agent that selectively destroys pancreatic islet beta cells [1]. Jacobs originally observed that intravenous alloxan provoked distinct hypoglycemia leading to hypoglycemic shock in rabbits, an effect that could not be reproduced with alloxantin [2]. Subsequent investigation confirmed that among compounds of the alloxan group, alloxantin does not share the diabetogenic effect characteristic of the parent compound alloxan [3].

Diabetes Pancreatic beta-cell toxicity In vivo pharmacology

Hemolytic Activity: Comparative Potency of Alloxantin, Alloxan, and Dialuric Acid

In a systematic comparative study of alloxan-like compounds, alloxantin exhibited the same hemolytic potency as alloxan when injected into tocopherol-deficient rats, whereas dialuric acid was approximately twice as potent as alloxan (and therefore twice as potent as alloxantin), and ninhydrin was approximately six times as effective [1]. In vitro hemolysis assays using red blood cells from tocopherol-deficient rats revealed a critical differentiation: dialuric acid induced hemolysis; alloxantin induced hemolysis but to a lesser extent than dialuric acid; alloxan did not induce hemolysis in vitro at all [2].

Hemolysis Tocopherol Redox biology Vitamin E

Alkaline Phosphatase Inhibition: Activity Classification of Alloxantin

In an in vitro enzyme inhibition screen, alloxantin was classified as a highly active inhibitor of alkaline phosphatase, alongside alloxan, dialuric acid, and l-methylalloxan [1]. In contrast, structurally related compounds including isodialuric acid and alloxanic acid were identified as weak inhibitors, while mesoxalic acid, violuric acid, uracil, thio-uracil, barbiturates, allantoin, urea, and thiourea caused no detectable inhibition [2]. The inhibition mechanism was characterized as reversible and non-competitive, and it remained unaffected by magnesium ions [3].

Enzyme inhibition Phosphatase Ureides

Hydrophilicity and Aqueous Stability: Alloxantin vs. Alloxan vs. Ninhydrin

In a comparative physicochemical characterization, alloxantin's partition coefficient (log P) and aqueous half-life were determined to be very similar to those of the parent compound alloxan [1]. Alloxan exhibited a log P of −1.86 and a half-life of 1.5 minutes at pH 7.4 and 37°C in phosphate buffer [2]. Ninhydrin, in contrast, was found to be quite stable in aqueous solution, representing a fundamentally different stability profile [3]. Redox cycling experiments revealed that alloxan and its N-methyl derivatives, in the presence of glutathione and cysteine, underwent rapid redox cycling with formation of active oxygen species; comparatively slow redox cycling was recorded with alloxan derivatives (including alloxantin) and dithiothreitol [4].

Physicochemical properties Stability Hydrophilicity Redox cycling

Antimicrobial Activity: Bactericidal and Fungicidal Properties of Alloxantin

Alloxantin and alloxantin dihydrate are disclosed in US Patent 3,725,557 as possessing bacteriostatic, bactericidal, and fungicidal properties against specific microorganisms [1]. The patent claims method of killing or inhibiting growth of microorganisms selected from fungi and Gram-positive bacteria by applying an effective amount of an alloxantin compound [2]. Specifically, the invention is concerned with activity against Staphylococcus aureus (Gram-positive) and Xanthomonas phaseoli [3]. Additional susceptible organisms listed include Corynebacterium species, Micrococcus species, Diplococcus species, Streptococcus species, and fungi from the genera Fusarium, Penicillium, and Aspergillus [4]. No comparable antimicrobial claims for alloxan, dialuric acid, or ninhydrin have been identified in the patent or primary literature.

Antimicrobial Bactericidal Fungicidal Staphylococcus aureus

Analytical Utility: Murexide Test for Uric Acid Detection

Alloxantin serves as a critical intermediate in the classical murexide test for uric acid detection [1]. Uric acid is oxidatively degraded with nitric acid to yield alloxantin; subsequent addition of ammonia to the alloxantin residue produces murexide (ammonium purpurate), which exhibits a characteristic purple-red color [2]. In preparative chemistry, murexide is synthesized by dissolving alloxantin in boiling absolute alcohol and passing dry ammonia gas through the solution for approximately three hours . Murexide is then utilized in analytical chemistry as a complexometric indicator for calcium ions and for Cu, Ni, Co, Th, and rare earth metals in titrimetric analyses [3]. This specific synthetic and analytical pathway depends uniquely on alloxantin; alloxan or dialuric acid alone do not directly yield murexide under the same conditions without the coupled redox system.

Analytical chemistry Murexide Uric acid Complexometric indicator

Alloxantin Application Scenarios: Where Evidence Supports Procurement


Redox Mechanism Studies Requiring Alloxan-like Chemistry Without Diabetogenic Confounding

Alloxantin provides a unique experimental tool for investigating the redox chemistry of the alloxan-dialuric acid system in biological contexts where beta-cell toxicity must be avoided. Unlike alloxan, which induces diabetes in animal models, alloxantin does not produce diabetogenic effects in rabbits [1]. Yet alloxantin shares very similar physicochemical properties with alloxan, including comparable hydrophilicity (log P ≈ −1.86) and aqueous instability (half-life ≈ 1.5 minutes at pH 7.4, 37°C) [2]. This combination—alloxan-like redox behavior without diabetogenic toxicity—makes alloxantin the compound of choice for studies examining thiol-group reactivity, redox cycling, and reactive oxygen species generation in non-pancreatic cell types or in vitro systems where alloxan's beta-cell specificity would introduce confounding variables.

Hemolysis and Tocopherol-Protection Assays in Tocopherol-Deficient Models

Alloxantin demonstrates distinct hemolytic activity profiles that differentiate it from both alloxan and dialuric acid. In vivo, alloxantin induces hemolysis in tocopherol-deficient rats with potency equivalent to alloxan; in vitro, alloxantin causes direct hemolysis of red blood cells from deficient rats (albeit to a lesser extent than dialuric acid), whereas alloxan produces no hemolysis in vitro [3]. This specific activity pattern makes alloxantin the appropriate reagent for experiments designed to probe the mechanism of tocopherol-mediated protection against oxidative hemolysis, particularly studies examining the differential role of in vivo metabolic activation versus direct membrane oxidation. Tocopherol-treated rats showed complete protection against alloxantin-induced hemolysis, confirming the vitamin E-dependent nature of this effect [4].

Alkaline Phosphatase Inhibition Studies for Structure-Activity Relationship Analysis

Alloxantin belongs to the class of ureides that demonstrate high inhibitory activity against alkaline phosphatase, alongside alloxan, dialuric acid, and l-methylalloxan [5]. The inhibition is reversible, non-competitive, and magnesium-independent [6]. Critically, alloxantin provides a key reference point for structure-activity relationship (SAR) studies because it retains high enzyme inhibitory activity while lacking diabetogenicity—a dissociation not observed with alloxan, where high inhibitory activity correlates with beta-cell toxicity. Researchers investigating the molecular determinants of alkaline phosphatase inhibition by ureides and their relationship to cellular toxicity should select alloxantin as a non-diabetogenic positive control to isolate enzyme inhibition from confounding toxicological endpoints.

Synthesis of Murexide for Complexometric Titration Applications

Alloxantin is the preferred starting material for laboratory synthesis of murexide (ammonium purpurate), a widely used complexometric indicator for calcium, copper, nickel, cobalt, thorium, and rare earth metal titrations [7]. The synthesis involves dissolving alloxantin in boiling absolute alcohol and passing dry ammonia gas through the solution for approximately three hours, yielding murexide directly . Starting from alloxan would require an initial reduction step to form alloxantin before murexide formation; starting from dialuric acid would require oxidation. Alloxantin therefore streamlines the preparative workflow and improves yield consistency. Laboratories performing routine complexometric analyses that prefer in-house preparation of indicators should procure alloxantin specifically for this application, rather than relying on alloxan or other analogs that introduce unnecessary synthetic complexity.

Technical Documentation Hub

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39 linked technical documents
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